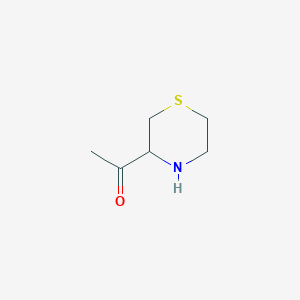

2-Acetyl-2,3,5,6-tetrahydro-1,4-thiazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H11NOS |

|---|---|

Molecular Weight |

145.23 g/mol |

IUPAC Name |

1-thiomorpholin-3-ylethanone |

InChI |

InChI=1S/C6H11NOS/c1-5(8)6-4-9-3-2-7-6/h6-7H,2-4H2,1H3 |

InChI Key |

VZWHTXPYIXULDX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1CSCCN1 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Transformations of 2 Acetyl 2,3,5,6 Tetrahydro 1,4 Thiazine

Tautomerism and Proton Transfer Equilibria

One of the key reactive features of 2-Acetyl-2,3,5,6-tetrahydro-1,4-thiazine is its capacity to undergo tautomerization, a form of constitutional isomerism involving the migration of a proton and the relocation of electrons. This process can lead to the formation of its more conjugated and often more stable isomer, 5-acetyl-2,3-dihydro-1,4-thiazine. This transformation is an example of keto-enol tautomerism, where the acetyl group provides the "keto" form and the resulting double bond within the ring, conjugated with the acetyl group, represents the "enol" (or more accurately, an enamine-like) form. libretexts.org

The equilibrium between these two tautomers is influenced by factors such as the solvent, temperature, and the presence of acid or base catalysts. youtube.com The driving force for the conversion to 5-acetyl-2,3-dihydro-1,4-thiazine is the formation of a thermodynamically more stable, conjugated system.

The mechanism for this tautomerization can proceed under both acidic and basic conditions:

Acid-Catalyzed Tautomerization: In the presence of an acid, the carbonyl oxygen of the acetyl group is protonated, increasing the acidity of the alpha-hydrogen at the 2-position of the thiazine (B8601807) ring. A subsequent deprotonation by a weak base (like the solvent) leads to the formation of the enol form. A proton shift from the nitrogen to the carbon at the 6-position, followed by deprotonation of the hydroxyl group and protonation of the nitrogen, would lead to the dihydrothiazine structure.

Base-Catalyzed Tautomerization: A base can directly deprotonate the alpha-hydrogen at the 2-position, forming an enolate intermediate. This enolate is a resonance-stabilized species. Subsequent protonation on the nitrogen and a double bond shift can lead to the formation of the more stable 5-acetyl-2,3-dihydro-1,4-thiazine.

| Feature | This compound (Keto form) | 5-acetyl-2,3-dihydro-1,4-thiazine (Enamine-keto form) |

|---|---|---|

| Structure | Saturated 1,4-thiazine ring with an acetyl group at C2. | Partially unsaturated 1,4-thiazine ring with a conjugated acetyl group. |

| Stability | Generally less stable due to lack of conjugation. | Generally more stable due to the presence of a conjugated system. |

| Key Functional Groups | Secondary amine, thioether, ketone. | Enamine, thioether, conjugated ketone. |

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of this compound is characterized by the presence of both nucleophilic and electrophilic centers.

Nucleophilic Reactivity:

The primary nucleophilic sites in the molecule are the nitrogen and sulfur atoms of the 1,4-thiazine ring.

Nitrogen Atom: The secondary amine nitrogen is a potent nucleophile and can react with a variety of electrophiles, such as alkyl halides and acyl chlorides, to form N-substituted derivatives. The lone pair of electrons on the nitrogen can also participate in protonation reactions in the presence of acids.

Sulfur Atom: The thioether sulfur atom also possesses nucleophilic character due to its lone pairs of electrons. It can react with strong electrophiles, such as alkyl halides, to form sulfonium (B1226848) salts. The sulfur atom is also susceptible to oxidation to form the corresponding sulfoxide (B87167) or sulfone. nih.gov

Electrophilic Reactivity:

The main electrophilic center in this compound is the carbonyl carbon of the acetyl group.

Carbonyl Carbon: This carbon is susceptible to attack by various nucleophiles, such as Grignard reagents, organolithium compounds, and hydrides (e.g., from sodium borohydride), leading to the formation of the corresponding secondary alcohol. It can also undergo condensation reactions with amines and hydrazines to form imines and hydrazones, respectively.

| Site | Type of Reactivity | Potential Reactions |

|---|---|---|

| Nitrogen (N4) | Nucleophilic | Alkylation, Acylation, Protonation |

| Sulfur (S1) | Nucleophilic | Alkylation (to form sulfonium salts), Oxidation (to sulfoxide/sulfone) |

| Carbonyl Carbon (of acetyl group) | Electrophilic | Nucleophilic addition (e.g., Grignard reaction), Condensation (with amines/hydrazines) |

| Alpha-Carbon (C2) | Nucleophilic (as enolate) | Alkylation, Aldol condensation (after deprotonation) |

Ring Opening and Recyclization Mechanisms

The 1,4-thiazine ring in this compound, while generally stable, can undergo ring-opening reactions under certain conditions, often followed by recyclization to form new heterocyclic systems. These transformations are typically initiated by the cleavage of either the C-S or C-N bonds within the ring.

One plausible mechanism for ring opening involves nucleophilic attack at a position that induces bond cleavage. For instance, a strong nucleophile could potentially attack one of the ring carbons, leading to the opening of the ring to form a linear intermediate. nih.govbeilstein-journals.org This intermediate could then undergo an intramolecular cyclization to form a different ring system, depending on the nature of the substituents and the reaction conditions.

Acid-catalyzed ring opening is another possibility. Protonation of the sulfur or nitrogen atom could activate the ring towards nucleophilic attack by the counter-ion or solvent, leading to ring cleavage. The resulting intermediate could then undergo subsequent reactions, including recyclization. For example, in related systems, acid-catalyzed ring-opening of aziridines with N-tosylhydrazones has been shown to lead to the formation of 1,2,4-triazines through a sequence of ring-opening, cyclization, and oxidation. researchgate.net

Rearrangement Reactions

Rearrangement reactions are a key feature of the chemistry of sulfur- and nitrogen-containing heterocycles. While specific rearrangement reactions of this compound have not been extensively documented, analogies can be drawn from related systems, most notably the Penicillin Sulfoxide rearrangement.

The Penicillin Sulfoxide rearrangement involves the thermal or acid-catalyzed rearrangement of a penicillin sulfoxide to a cephalosporin. This transformation proceeds through a reactive sulfenic acid intermediate formed by the cleavage of the S-C bond. A similar type of rearrangement could be envisioned for the sulfoxide derivative of this compound. Oxidation of the thioether sulfur to a sulfoxide would introduce the necessary functionality for such a rearrangement to occur. Upon heating or treatment with acid, the sulfoxide could undergo a thieme-connect.depsu.edu-sigmatropic rearrangement to a sulfenate ester, which could then lead to a ring-expanded or otherwise rearranged product.

Furthermore, thermal rearrangements of fused 1λ4,2-thiazines have been shown to proceed via nih.govrsc.org shifts of a substituent from the sulfur atom to a carbon atom in the ring. psu.edursc.org While the subject compound is a saturated 1,4-thiazine, the principles of sigmatropic rearrangements could potentially apply to suitably activated derivatives.

Interactions with Chemical Reagents and Acceptors

The electron-rich nature of the 1,4-thiazine ring, due to the presence of both sulfur and nitrogen heteroatoms, makes this compound a potential electron donor in the formation of charge-transfer (CT) complexes with suitable electron acceptors.

Tetracyanoethylene (B109619) (TCNE):

Tetracyanoethylene is a well-known strong π-acceptor that readily forms colored charge-transfer complexes with electron-rich compounds. The interaction involves the transfer of electron density from the highest occupied molecular orbital (HOMO) of the donor (the thiazine derivative) to the lowest unoccupied molecular orbital (LUMO) of the acceptor (TCNE). The nitrogen and sulfur atoms of the thiazine ring can both contribute to the electron-donating ability of the molecule. The formation of such a complex can be detected by the appearance of a new absorption band in the UV-Vis spectrum. beilstein-journals.org

Dicyanomethyleneindan-1,3-dione:

Spectroscopic and Advanced Analytical Characterization Methodologies

X-ray Crystallography for Molecular Structure Elucidation

A review of scientific literature indicates that specific X-ray crystallographic data for 2-Acetyl-2,3,5,6-tetrahydro-1,4-thiazine has not been extensively reported. While X-ray diffraction is a definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise bond lengths, angles, and conformation, such studies for this particular compound are not publicly available. The technique has been applied to related thiazine (B8601807) structures, such as tetrahydro-1,4-thiazine-3,5-dione, confirming the utility of this method for the broader class of thiazine heterocycles. researchgate.net

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Detailed experimental ¹H NMR and ¹³C NMR spectroscopic data for this compound are not widely available in the reviewed literature. NMR spectroscopy is a powerful tool that provides information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule. For analogous 5,6-dihydro-4H-1,3-thiazine structures, ¹H NMR spectra typically show characteristic signals for the protons on the heterocyclic ring and any substituents. nih.govmdpi.com Similarly, ¹³C NMR provides data on the chemical shifts of each carbon atom, which is essential for confirming the carbon skeleton. nih.govmdpi.com However, specific peak assignments and coupling constants for the title compound have not been detailed.

Mass Spectrometry Techniques (e.g., Electron Ionization MS, GC-MS, LC-MS, UHPLC-MS/MS)

Mass spectrometry has been instrumental in the characterization of this compound, particularly when coupled with Gas Chromatography (GC-MS). acs.org

Chemical Ionization (CI-MS): This soft ionization technique has been used to determine the molecular weight of the compound. Studies have shown the molecular ion peak corresponding to a molecular weight of 145. acs.org

Electron Ionization (EI-MS): EI-MS provides detailed structural information through analysis of fragmentation patterns. The mass spectrum of this compound is characterized by a base peak at an m/z of 102. acs.org This prominent fragment results from the loss of a mass fragment of 43, which corresponds to the cleavage of the acetyl group (CH₃CO•). This fragmentation is a strong indicator of an acetyl group attached to the heterocyclic ring structure. acs.org The National Institute of Standards and Technology (NIST) database confirms the compound's molecular weight as 145.223. nist.gov

| Technique | Observation | Value | Reference |

|---|---|---|---|

| Chemical Ionization (CI-MS) | Molecular Weight | 145 | acs.org |

| Electron Ionization (EI-MS) | Base Peak (m/z) | 102 | acs.org |

| Electron Ionization (EI-MS) | Fragment Lost (mass units) | 43 | acs.org |

| Calculated | Molecular Weight | 145.223 | nist.gov |

Infrared and Ultraviolet-Visible Spectroscopy

Specific experimental data regarding the Infrared (IR) and Ultraviolet-Visible (UV-Vis) absorption spectra for this compound are not detailed in the available scientific literature. IR spectroscopy would be expected to show characteristic absorption bands for the C=O stretch of the acetyl group and N-H and C-S bonds within the thiazine ring. UV-Vis spectroscopy could provide information on any chromophores present in the molecule, although significant absorption might not be expected given the saturated nature of the heterocyclic ring.

Chromatographic Techniques for Separation and Analysis (e.g., Gas Chromatography, Ultra-High Performance Liquid Chromatography)

Chromatographic methods, especially Gas Chromatography (GC), are crucial for the separation and identification of this compound from complex mixtures. acs.org

Gas Chromatography (GC): This compound has been successfully characterized using GC, often coupled with a mass spectrometer (GC-MS). acs.org The NIST Chemistry WebBook provides a retention index (RI) for this compound, which is a standardized measure of a compound's elution time on a GC column. The reported Normal Alkane Retention Index is 1225 on a non-polar column, which aids in its identification when analyzing samples containing multiple volatile components. nist.gov

| Technique | Parameter | Value | Column Type | Reference |

|---|---|---|---|---|

| Gas Chromatography (GC) | Normal Alkane Retention Index (RI) | 1225 | Non-polar | nist.gov |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the electronic structure and predicting the physicochemical properties of molecules. For thiazine (B8601807) derivatives, DFT methods, such as B3LYP with a 6-31+G(d,p) basis set, have been successfully employed to optimize molecular geometries and calculate various molecular properties. researchgate.net

A theoretical study on a series of thiazine derivatives using the DFT/B3LYP/6-31+G(d,p) level of theory has provided insights into their reactivity and stability. researchgate.net Although specific calculations for 2-Acetyl-2,3,5,6-tetrahydro-1,4-thiazine are not extensively reported in the literature, the application of these methods would yield valuable data. For instance, geometry optimization would reveal the most stable conformation of the molecule, likely a chair-like conformation for the tetrahydrothiazine ring, similar to what has been observed in the crystal structure of related compounds. researchgate.net

Furthermore, DFT calculations can predict vibrational frequencies, which can be correlated with experimental infrared (IR) spectra to confirm the molecular structure. Other calculable properties include dipole moment, polarizability, and various thermodynamic parameters.

Below is an illustrative table of quantum chemical properties that could be calculated for this compound using DFT.

| Property | Calculated Value | Unit |

| Total Energy | Value | Hartrees |

| Dipole Moment | Value | Debye |

| HOMO Energy | Value | eV |

| LUMO Energy | Value | eV |

| HOMO-LUMO Gap | Value | eV |

Note: The values in this table are hypothetical and serve as an example of the data that would be generated from a DFT calculation.

Electronic Structure Analysis

The analysis of the electronic structure of a molecule is crucial for understanding its reactivity. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a measure of the molecule's chemical stability.

For a series of thiazine derivatives, the analysis of frontier molecular orbitals has been used to study their chemical reactivity. researchgate.net The distribution of HOMO and LUMO across the molecule can indicate the likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the HOMO is expected to be localized on the electron-rich sulfur and nitrogen atoms, while the LUMO might be centered on the acetyl group's carbonyl carbon.

Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from electronic structure calculations. They visualize the charge distribution on the molecule's surface, with red areas indicating regions of high electron density (nucleophilic) and blue areas representing electron-deficient regions (electrophilic). In a study of thiazine derivatives, MEP analysis helped identify the sulfur and nitrogen atoms of the thiazine ring as potential electrophilic and nucleophilic sites, respectively. researchgate.net

An illustrative table of electronic properties for this compound is provided below.

| Electronic Property | Definition | Predicted Value |

| Ionization Potential (I) | Energy required to remove an electron (≈ -EHOMO) | Value (eV) |

| Electron Affinity (A) | Energy released when an electron is added (≈ -ELUMO) | Value (eV) |

| Electronegativity (χ) | Tendency to attract electrons | Value |

| Chemical Hardness (η) | Resistance to change in electron distribution | Value |

| Electrophilicity Index (ω) | Measure of electrophilic power | Value |

Note: The values in this table are hypothetical and serve as an example of the data that would be generated from electronic structure analysis.

Prediction of Reaction Mechanisms and Pathways

Computational chemistry can be used to model the potential energy surface of a reaction, allowing for the prediction of reaction mechanisms and pathways. By locating transition states and calculating activation energies, researchers can determine the most likely route for a chemical transformation.

The determination of local reactivity descriptors, such as Fukui functions and the dual descriptor (Δf(r)), can pinpoint the most reactive sites within a molecule for nucleophilic and electrophilic attacks. researchgate.net For thiazine derivatives, these calculations have been used to confirm the reactive nature of the heteroatoms in the ring. researchgate.net Such an analysis for this compound would provide a theoretical basis for predicting its chemical behavior in various reactions.

Biological Interactions and Mechanistic Insights of 2 Acetyl 2,3,5,6 Tetrahydro 1,4 Thiazine and Its Analogues

Antimicrobial Activity Mechanisms (e.g., Antibacterial, Antifungal, Antimycobacterial)

Thiazine (B8601807) and its derivatives exhibit a wide range of antimicrobial properties, targeting bacteria, fungi, and mycobacteria through various mechanisms. nih.govinnovareacademics.in The 1,3-thiazine moiety is notably the core functional component of cephalosporins, a major class of β-lactam antibiotics effective against a broad spectrum of Gram-positive and Gram-negative bacteria. nih.govactascientific.com

Antibacterial Activity: Analogues such as 1,4-thiazine derivatives have demonstrated significant in vitro antibacterial action against pathogenic strains. nih.gov The introduction of different substituents onto the thiazine ring can modulate this activity. For instance, some 3,5-disubstituted-tetrahydro-2H-1,3,5-thiadiazine-2-thiones have shown potent activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Serratia marcescens. ekb.egresearchgate.net The presence of electron-withdrawing groups on related benzimidazole (B57391) thiazine structures has been found to enhance antibacterial efficacy. innovareacademics.in Similarly, certain tetrahydro-1,3,5-thiadiazine-2-thione derivatives of β-alanine have displayed significant activity against Bacillus cereus (Gram-positive) and Serratia rhodnii (Gram-negative). nih.gov

Antifungal Activity: The antifungal potential of thiazine derivatives is also well-documented. nih.gov Heavy metal complexes with ligands derived from 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione have shown broad-spectrum antifungal activities. nih.gov Specific 3,5-disubstituted-tetrahydro-2H-1,3,5-thiadiazine-2-thiones have been tested against fungi like Candida albicans, Fusarium oxysporum, and Trichoderma harzianum. ekb.eg The activity is often influenced by the nature of the substituents on the thiazine ring, with certain aralkyl groups enhancing efficacy against C. albicans and F. oxysporum. nih.gov

Antimycobacterial Activity: Some 5,6-dihydro-4H-1,3-thiazine derivatives have been specifically synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Rv, indicating the potential of this scaffold in developing new antitubercular agents. actascientific.com

Table 1: Antimicrobial Activity of Selected Thiazine Analogues

| Thiazine Analogue Class | Target Organism(s) | Observed Effect | Reference |

|---|---|---|---|

| 1,3-Thiazine (Cephalosporin core) | Gram-positive and Gram-negative bacteria | Inhibition of cell wall synthesis | nih.govactascientific.com |

| 3,5-Disubstituted-tetrahydro-2H-1,3,5-thiadiazine-2-thiones | S. aureus, E. coli, C. albicans | Inhibition of growth | ekb.egresearchgate.net |

| Tetrahydro-1,3,5-thiadiazine-2-thione derivatives of β-alanine | B. cereus, S. rhodnii, C. albicans, F. oxysporum | Antibacterial and antifungal activity | nih.gov |

| 5,6-Dihydro-4H-1,3-thiazine derivatives | Mycobacterium tuberculosis H37Rv | Antimycobacterial activity | actascientific.com |

Enzyme Inhibition Profiles and Molecular Targets

Thiazine analogues have been identified as inhibitors of several key enzymes implicated in a variety of diseases. Their inhibitory profiles are diverse, targeting enzymes involved in diabetic complications, neurodegenerative diseases, and physiological regulation.

Aldose Reductase (ALR2): The enzyme aldose reductase (ALR2) is a key player in the polyol pathway, which becomes overactive during hyperglycemia and contributes to diabetic complications. nih.govnanobioletters.com Inhibition of ALR2 is a viable therapeutic strategy. nih.gov Certain thiazoline (B8809763) and imidazo[2,1-b]thiazole (B1210989) derivatives have been synthesized and screened for their ability to inhibit ALR2, with some compounds showing significant inhibitory effects and high selectivity over the related ALR1 enzyme. nih.govnih.gov

β-Secretase (BACE1): BACE1 is a primary therapeutic target for Alzheimer's disease, as it is a key enzyme in the production of β-amyloid peptides that form plaques in the brain. nih.gov Several thiazine-containing compounds have been developed as BACE1 inhibitors. sci-hub.se Fused aminodihydrothiazine derivatives and 1,4-thiazine dioxide motifs have shown moderate to high affinity for BACE1, effectively reducing β-amyloid levels in preclinical models. sci-hub.sedntb.gov.ua The catalytic site of BACE1, featuring two aspartic acid residues (Asp32 and Asp228), serves as the prime interactive site for these inhibitors. nih.gov

Neuraminidase: Neuraminidase is a crucial enzyme for the release of influenza virus progeny from infected cells. nih.gov Hybrid derivatives combining thiazine with other heterocyclic structures have demonstrated inhibitory activity against the influenza A neuraminidase enzyme in biochemical assays. nih.gov

Nitric Oxide Synthase (NO-synthase): Nitric oxide (NO) is a signaling molecule involved in various physiological and pathological processes. Overproduction of NO by NO-synthase can lead to tissue damage in conditions like septic shock. researchgate.netnih.gov Analogues such as 2-amino-5,6-dihydro-4H-1,3-thiazine (2-ADT) and 2-acetylamino-5,6-dihydro-4H-1,3-thiazine (2-AADT) have been identified as potent inhibitors of mammalian NO synthases, demonstrating a vasopressor action that can normalize hemodynamic parameters in experimental endotoxic shock. researchgate.netnih.gov

Anti-Inflammatory and Analgesic Effects

Derivatives of the thiazine scaffold have demonstrated significant anti-inflammatory and analgesic properties. nih.gov The mechanisms underlying these effects often involve the modulation of inflammatory pathways and mediators. Thiazine alkaloids found in certain marine species inhibit superoxide (B77818) production by neutrophils, a key event in the inflammatory response. nih.gov

Synthetic tricyclic 1,2-thiazine derivatives have been shown to act as cyclooxygenase (COX) inhibitors, with a preferential selectivity for COX-2 over COX-1. mdpi.com COX-2 is an inducible enzyme that plays a major role in inflammation and pain by synthesizing prostaglandins. researchgate.net The anti-inflammatory activity of some tetrahydropyrimidine (B8763341) derivatives, which share structural similarities, is thought to involve the inhibition of inflammatory mediators like TNF-α and interleukins. researchgate.net Furthermore, certain 2-arylimino-5,6-dihydro-4H-1,3-thiazine derivatives exhibit analgesic activity by acting as agonists for cannabinoid receptors (CB1 and CB2). nih.gov

Neuroprotective and Anticonvulsant Potentials

The exploration of thiazine derivatives for neurological applications has revealed potential neuroprotective and central nervous system (CNS) inhibitory effects. For instance, benzothiazepines conjugated with thiazines have been tested on neuronal receptors, with some derivatives showing inhibitory effects on the CNS. nih.gov The inhibition of BACE1 by thiazine analogues, as discussed previously, represents a direct neuroprotective strategy by aiming to halt the progression of β-amyloid pathology in Alzheimer's disease. nih.govnih.gov While the broader anticonvulsant potential of the 2-Acetyl-2,3,5,6-tetrahydro-1,4-thiazine scaffold is an area requiring further investigation, the inherent ability of thiazine derivatives to interact with CNS targets suggests a promising avenue for future research. actascientific.com

Antitumor and Antileukemic Interactions

The thiazine framework is present in various compounds investigated for their anticancer properties. nih.gov These derivatives can exert their effects through multiple mechanisms, including the induction of cell cycle arrest and apoptosis. For example, 1,2-thiazine 1-oxides serve as versatile intermediates for the synthesis of pyrrole (B145914) and benzodiazepine (B76468) conjugates that possess antitumor properties. nih.gov

More directly, certain oxathiazinane derivatives have demonstrated potent antineoplastic activity against several cancer cell lines, including pancreatic, colon, and breast cancer. nih.gov The mechanism for this activity appears to be linked to the induction of high levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death. nih.gov Additionally, novel 2,4-diaminopyrimidine (B92962) derivatives incorporating a 1,3-thiazine ring have shown significant antiproliferative activity against various human cancer cell lines. researchgate.net

Antiviral Properties and Inhibition Mechanisms

Thiazine analogues have shown promise as antiviral agents, particularly against enveloped DNA and RNA viruses like Herpes Simplex Virus and influenza virus. nih.gov

Herpes Simplex Virus (HSV): Thiosemicarbazone derivatives of 2-acetylpyridine, which are structurally related to the title compound, are potent inhibitors of both HSV-1 and HSV-2 replication. nih.govnih.gov These compounds act as powerful inactivators of the virus-encoded enzyme ribonucleotide reductase, which is essential for viral DNA synthesis. datapdf.com This inhibition is more pronounced on the viral enzyme than on cellular DNA or protein synthesis, providing a degree of selectivity. nih.gov The mechanism involves interfering with the synthesis of deoxynucleoside triphosphates, the building blocks for viral DNA replication. mdpi.commdpi.com

Influenza Virus: The antiviral strategy against influenza often targets viral entry or release. nih.gov Pyrazine-1,3-thiazine derivatives have been shown to inhibit the influenza A neuraminidase enzyme, which is critical for the release of newly formed virus particles from infected cells. nih.gov This inhibition prevents the spread of the virus to other cells. Other compounds, such as thiobenzamide (B147508) derivatives, have also demonstrated good inhibitory profiles against influenza. nih.gov

Table 2: Antiviral Activity and Molecular Targets of Thiazine Analogues

| Virus | Thiazine Analogue Class | Molecular Target/Mechanism | Reference |

|---|---|---|---|

| Herpes Simplex Virus (HSV-1, HSV-2) | 2-Acetylpyridine Thiosemicarbazones | Inhibition of viral ribonucleotide reductase | nih.govdatapdf.com |

| Influenza A Virus | Pyrazine-1,3-thiazine derivatives | Inhibition of neuraminidase enzyme | nih.gov |

Modulation of Biological Pathways (e.g., Melanin (B1238610) Synthesis Inhibition, Cannabinoid Receptor Agonism)

While direct studies on the biological pathway modulation of this compound are limited, research on its structural analogues provides significant insights into the potential bioactivities of the thiazine class of compounds. These studies point towards possible roles in melanin synthesis inhibition and cannabinoid receptor agonism.

Melanin Synthesis Inhibition by Thiazine Analogues

Certain derivatives of 1,3-thiazine have been identified as novel skin-depigmenting agents. nih.gov One study investigated the inhibitory effects of six synthetic 1,3-thiazine derivatives on melanogenesis. nih.gov The key findings indicated that these compounds can interfere with the melanin biosynthesis pathway.

One of the most effective compounds identified was 4-hydroxy-2,6-dimethyl-5,6-dihydro-4H-1,3-thiazine (TZ-6). nih.gov This analogue demonstrated the strongest anti-melanogenic effects in cultured melan-a cells, with a 30.4% inhibition of melanin synthesis at a concentration of 100 micromolar. nih.gov The mechanism of action for TZ-6 was found to involve the inhibition of tyrosinase, a key enzyme in the production of melanin. nih.gov Further experiments revealed that TZ-6 reduced the expression of tyrosinase and also decreased body pigmentation and tyrosinase activity in a zebrafish model. nih.gov These findings suggest that the thiazine scaffold is a promising structure for the development of skin whitening agents.

| Compound Name | Organism/Cell Line | Effect | Concentration for Effect |

| 4-hydroxy-2,6-dimethyl-5,6-dihydro-4H-1,3-thiazine (TZ-6) | melan-a cells | 30.4% inhibition of melanin synthesis | 100 µM |

| 4-hydroxy-2,6-dimethyl-5,6-dihydro-4H-1,3-thiazine (TZ-6) | Zebrafish | Reduced body pigmentation and inhibited tyrosinase activity | Not specified |

Cannabinoid Receptor Agonism by Thiazine Analogues

A class of compounds structurally related to this compound, specifically 2-arylimino-5,6-dihydro-4H-1,3-thiazines, has been identified as a novel class of cannabinoid receptor agonists. researchgate.net These compounds have shown a notable selectivity for the CB2 receptor over the CB1 receptor. The main psychoactive effects of cannabinoids are mediated by the CB1 receptor, thus CB2-selective agonists are of therapeutic interest for their potential to treat inflammatory and pain-related conditions without producing psychoactive side effects.

Role in Maillard Reaction Pathway Chemistry (focus on chemical formation mechanisms)

This compound and its isomers are significant compounds formed during the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs when food is cooked. This reaction is responsible for the development of the desirable brown color and rich flavors in a wide variety of thermally processed foods.

The formation of sulfur-containing flavor compounds, such as acetylated thiazines, is particularly important for the aroma of cooked meat. These compounds typically arise from the reaction of sulfur-containing amino acids, like cysteine, with dicarbonyl compounds that are degradation products of sugars.

A closely related and well-studied compound, 5-acetyl-2,3-dihydro-1,4-thiazine, is recognized as a key Maillard flavor compound. nih.gov Its formation is a result of the Maillard reaction. nih.gov The proposed mechanism for the formation of such acetylated thiazines involves the reaction of intermediates derived from the degradation of sugars and the amino acid cysteine.

A novel proposed pathway for the formation of the related compound, 2-acetylthiazole, involves the reaction of glyoxal (B1671930) and methylglyoxal (B44143) (produced from D-glucose) with hydrogen sulfide (B99878) and ammonia (B1221849) (derived from L-cysteine). nih.gov This highlights the role of dicarbonyl intermediates and sulfur and nitrogen sources in the formation of the thiazole (B1198619) and, by extension, the thiazine ring.

| Precursors | Key Intermediates | Resulting Compound Class |

| L-cysteine, D-glucose | Dicarbonyl compounds (e.g., glyoxal, methylglyoxal), Hydrogen sulfide, Ammonia | Acetylthiazoles and related compounds |

The formation of these heterocyclic compounds is a critical aspect of food chemistry, contributing significantly to the sensory experience of cooked foods.

Advanced Applications in Chemical Research and Development

Utilization as a Synthetic Precursor in Heterocyclic Chemistry

The tetrahydro-1,4-thiazine core is a valuable starting material for the construction of more complex heterocyclic systems. The functional groups present in 2-Acetyl-2,3,5,6-tetrahydro-1,4-thiazine offer multiple reaction sites for elaboration and cyclization, enabling the synthesis of diverse and novel molecular architectures.

Researchers have demonstrated that related thiazinane structures can serve as precursors to a variety of fused and spiro-heterocyclic compounds. nih.govsemanticscholar.org For instance, the nitrogen atom of the thiazine (B8601807) ring can be functionalized and subsequently participate in intramolecular reactions to form bicyclic products. The acetyl group at the C2 position provides a handle for condensation reactions, which can be used to build new rings onto the existing tetrahydrothiazine framework. The synthesis of thieno nih.govnist.govclockss.orgthiadiazine 1,1-dioxides, for example, showcases how related sulfur-nitrogen heterocycles can be prepared and subsequently undergo electrophilic substitution reactions. clockss.org This highlights the potential of the tetrahydrothiazine ring to act as a foundational element in the synthesis of complex molecules with potential biological activity. clockss.org

| Precursor Class | Synthetic Transformation | Resulting Heterocyclic System |

| Tetrahydro-1,4-thiazine Derivatives | Intramolecular Cyclization | Fused Bicyclic Thiazine Systems |

| Substituted Thiazinanes | Multi-step Synthesis & Coupling | Complex Spiro-heterocycles nih.gov |

| Thiazinane Intermediates | Condensation & Ring Formation | Polycyclic Thiazine-based Compounds |

| Thieno-thiadiazines | Electrophilic Substitution | Functionalized Thieno-thiadiazines clockss.org |

Scaffold for Novel Chemical Entity Design

In medicinal chemistry and drug discovery, a "scaffold" refers to the core structure of a molecule to which various functional groups can be attached to create a library of related compounds. The this compound molecule serves as an excellent scaffold for the design of novel chemical entities. semanticscholar.orgresearchgate.net Thiazine derivatives are recognized for their diverse biological activities, including antibacterial, antifungal, and antitumor properties, making the core structure a promising starting point for drug development. researchgate.netnih.gov

The design process involves modifying the scaffold at specific points to optimize interaction with a biological target.

N4 Position: The secondary amine can be substituted with a wide range of alkyl, aryl, or acyl groups to explore the chemical space around this position.

C2 Acetyl Group: The ketone can be modified through reactions such as reduction, condensation, or conversion to other functional groups, influencing the molecule's polarity and hydrogen bonding capacity.

Ring System: The tetrahydrothiazine ring itself provides a defined three-dimensional conformation that positions the appended functional groups in specific orientations for target binding.

This scaffold-based approach is a powerful strategy in modern drug discovery, allowing chemists to systematically investigate structure-activity relationships (SAR) and develop compounds with improved potency and selectivity. researchgate.netnih.gov

Role in Agrochemical Research

Thiazine-containing heterocycles have demonstrated significant potential in the field of agrochemicals. semanticscholar.org Derivatives of the thiazine ring system have been investigated for various applications, including as insecticides, fungicides, and herbicides. researchgate.net The mechanism of action for some thiazine-based insecticides involves the inhibition of crucial enzymes like acetylcholinesterase in pests. semanticscholar.org

The structure of this compound can be systematically modified to develop new agrochemical agents. By creating analogues with different substituents on the nitrogen atom and modifying the acetyl group, researchers can screen for compounds with potent and selective activity against specific agricultural pests or weeds. For example, certain 1,4,2,4,6-thiatriazines, which are related sulfur-nitrogen heterocycles, have been identified as a novel class of herbicides that act by inhibiting cellulose (B213188) biosynthesis in plants. researchgate.net This suggests that the broader class of N,S-containing heterocycles, including derivatives of tetrahydro-1,4-thiazine, are promising candidates for the development of new crop protection agents with unique mechanisms of action. mdpi.com

| Thiazine Derivative Class | Target Application | Potential Mechanism of Action |

| Substituted Tetrahydro-1,4-thiazines | Insecticide | Acetylcholinesterase Inhibition semanticscholar.org |

| Functionalized Thiazines | Fungicide | Disruption of Fungal Cell Processes researchgate.net |

| Thiatriazine Analogues | Herbicide | Cellulose Biosynthesis Inhibition researchgate.net |

Potential in Materials Science and Polymer Chemistry

While less explored, the functional groups of this compound present opportunities for applications in materials science and polymer chemistry. Heterocyclic compounds are integral to various fields, including the development of novel polymers and functional materials. researchgate.net

The key reactive sites on the molecule for polymerization are the secondary amine (N-H) and the carbonyl group (C=O) of the acetyl moiety.

Polymer Backbone Integration: The molecule could potentially serve as a monomer in step-growth polymerization. For example, the secondary amine could react with difunctional acid chlorides or isocyanates to form polyamides or polyureas, respectively, incorporating the thiazine ring into the polymer backbone.

Polymer Modification: The compound could be grafted onto existing polymer chains. The amine or ketone could be used as an attachment point to modify the surface properties of a material, introducing new functionality.

These potential applications could lead to the development of new materials with unique thermal, optical, or chemical properties derived from the incorporated heterocyclic structure.

Chiral Auxiliary and Building Block Applications

The this compound molecule possesses a stereocenter at the C2 carbon, the atom to which the acetyl group is attached. This inherent chirality means the compound can exist as two non-superimposable mirror images (enantiomers). If these enantiomers are separated or synthesized in an enantiomerically pure form, the compound can be used as a chiral building block in asymmetric synthesis.

The synthesis of chiral derivatives based on the 1,4-thiazinone core has been reported, underscoring the interest in this class of chiral heterocycles. researchgate.net An enantiomerically pure form of 2-acetyl-tetrahydro-1,4-thiazine could be used to introduce a specific stereochemistry into a target molecule. The chiral center can direct the stereochemical outcome of reactions performed on the acetyl group or at other positions, a fundamental concept in the synthesis of single-enantiomer pharmaceuticals and other complex chiral molecules.

Intermediates in Organic Synthesis and Transformations

Beyond its role as a precursor for other heterocyclic systems, this compound is a versatile intermediate for a wide range of organic transformations. The reactivity of its distinct functional groups can be selectively exploited to build molecular complexity.

Reactions at the Nitrogen Atom: The secondary amine is nucleophilic and can undergo N-alkylation, N-acylation, N-arylation, and sulfonylation, allowing for the introduction of a vast array of substituents. nih.gov

Reactions of the Ketone: The acetyl group's carbonyl is susceptible to nucleophilic attack, enabling reactions like reduction to an alcohol, Grignard reactions to form tertiary alcohols, and Wittig reactions to form alkenes. It can also participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively. mdpi.com

Reactions involving the Thioether: The sulfur atom can be oxidized to a sulfoxide (B87167) or a sulfone, which significantly alters the electronic properties and conformation of the ring, opening up further synthetic possibilities. nih.gov

The ability to perform these transformations selectively makes this compound a valuable intermediate for constructing complex target molecules in a controlled and predictable manner.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The current understanding of the formation of 2-Acetyl-2,3,5,6-tetrahydro-1,4-thiazine is primarily as a product within Maillard reaction model systems, specifically from precursors like cysteamine (B1669678) and 2,3-butanedione. acs.orgnih.gov A significant future direction lies in the development of targeted, efficient, and sustainable synthetic routes for this specific compound and its analogues.

Emerging trends in "green chemistry" offer a roadmap for this development. nih.gov Research into novel synthetic strategies for the broader class of thiazines has highlighted several promising approaches that could be adapted:

Microwave-Assisted Synthesis: This technique can accelerate reaction times, improve yields, and reduce energy consumption. Its application to the synthesis of thiazine (B8601807) derivatives containing fluorine and benzimidazole (B57391) has been reported and could be explored for acetyl-thiazines. nih.gov

Catalytic Approaches: The use of catalysts like ceric ammonium (B1175870) nitrate (B79036) (CAN) in benign solvents such as polyethylene (B3416737) glycol (PEG) represents an efficient, one-pot method for creating 1,3-thiazine derivatives. nih.gov Similarly, l-proline (B1679175) has been used to catalyze the formation of 1,4-thiazines, offering a green synthesis pathway. nih.gov

Cascade Reactions: A unique thiol-involved cascade reaction has been developed for the construction of the 5,6-dihydro-4H-1,3-thiazine scaffold in an environmentally friendly ethanol/water solvent mixture. mdpi.com Such multi-step, one-pot reactions enhance efficiency and reduce waste.

Transition Metal-Free Methods: The development of methods like the one-pot Smiles rearrangement, which avoids the use of transition metals, is an economically and environmentally compatible strategy for producing complex 1,4-thiazine analogues. nih.gov

Future research should focus on adapting these sustainable principles to devise a high-yield, scalable synthesis for this compound, enabling more extensive investigation into its properties and applications.

| Synthesis Strategy | Potential Advantages | Relevant Thiazine Class |

| Microwave-Assisted Synthesis | Rapid, High Yield, Energy Efficient | 1,3-Thiazines |

| Ceric Ammonium Nitrate (CAN) Catalysis | One-Pot, Inexpensive, Efficient | 1,3-Thiazines |

| Cascade C–S Coupling | High Reliability, Benign Conditions, Easy Purification | 5,6-dihydro-4H-1,3-Thiazines |

| Smiles Rearrangement | Transition Metal-Free, Economical, Environmentally Compatible | 1,4-Thiazines |

Exploration of Undiscovered Biological Activities and Molecular Targets

While this compound is known as a flavor compound, its biological activities remain largely unexplored. The thiazine scaffold is a privileged structure in medicinal chemistry, present in compounds with a vast array of pharmacological effects. ijpcsonline.comresearchgate.net This strongly suggests that the target molecule could possess undiscovered bioactivities.

Future research should involve systematic screening of this compound and its derivatives against a wide range of biological targets. The known activities of related thiazine compounds can guide this exploration.

Table of Known Biological Activities in Thiazine Derivatives

| Biological Activity | Thiazine Subclass Implicated |

|---|---|

| Antibacterial / Antifungal | 1,3-Thiazines, Phenothiazines, 1,3,5-Thiadiazine-2-thiones nih.govactascientific.commdpi.com |

| Antiviral | 1,3-Thiazines actascientific.com |

| Anti-inflammatory / Analgesic | 1,3-Thiazines ijpcsonline.com |

| Antitumor / Anticancer | General Thiazine Derivatives nih.govresearchgate.net |

| Antimalarial | Thiazine Alkaloids tandfonline.com |

Initial screening efforts could focus on antimicrobial and antitumor assays, given the prevalence of these activities within the thiazine family. nih.govresearchgate.net Should any significant activity be identified, subsequent research would involve identifying the specific molecular targets and pathways through which the compound exerts its effects. This could involve techniques such as affinity chromatography, proteomics, and genetic screening to pinpoint protein binding partners and cellular response mechanisms.

Advanced Mechanistic Studies of Chemical and Biological Interactions

A foundational understanding of the chemical reactivity of this compound already exists. Mechanistic studies have detailed its formation via a Michael-type nucleophilic attack of the thiol group from cysteamine onto an activated carbon. acs.org Furthermore, its capacity to undergo an oxidative transformation, specifically a redox reaction, to form 5-Acetyl-2,3-dihydro-1,4-thiazine has been characterized. acs.orgnih.gov

Future research should build on this knowledge. Advanced mechanistic studies could employ isotopic labeling and computational chemistry to further refine the energetics and transition states of its formation and degradation pathways. This is particularly relevant to food science, where controlling the generation of flavor compounds is crucial.

In the biological realm, mechanistic studies are contingent on the discovery of bioactivity as described in the previous section. If, for instance, antimicrobial properties are discovered, advanced studies would be imperative to understand its mechanism of action. This could involve investigating its effects on:

Bacterial cell wall synthesis

Protein or nucleic acid synthesis

Cell membrane integrity

Inhibition of key metabolic enzymes

Understanding these fundamental chemical and biological interactions is critical for either controlling the compound's formation in food systems or optimizing its structure for therapeutic efficacy.

Computational Design and Optimization of Thiazine Derivatives for Specific Research Applications

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, and its application to the thiazine scaffold is well-documented. actascientific.comnih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking have been successfully used to design and optimize thiazine derivatives for specific biological targets. tandfonline.comnih.gov

For example, computational modeling has been applied to identify potential 1,3-thiazine inhibitors of H1N1 neuraminidase and to explore antimalarial thiazine alkaloids. tandfonline.comnih.gov Molecular docking studies have also guided the design of 1,3-thiazine derivatives with potent antimicrobial activity by predicting their binding efficiency with key bacterial enzymes like E. coli Glucosamine-6-P Synthase. actascientific.com

This established precedent provides a clear path forward for this compound. Future research should leverage these computational tools for:

Virtual Screening: Creating a virtual library of derivatives of the parent compound and screening them against known protein structures to predict potential biological activities.

Lead Optimization: If a biological activity is confirmed, computational models can be used to design modifications to the core structure to enhance potency and selectivity while minimizing potential toxicity.

QSAR Modeling: Developing 2D and 3D-QSAR models to establish a correlation between the structural features of new derivatives and their biological activity, thereby guiding the synthesis of more effective compounds.

By integrating computational design with synthetic chemistry and biological screening, the development of novel thiazine derivatives based on the this compound scaffold can be significantly accelerated for specific applications in medicine or other scientific fields.

Q & A

Q. What analytical methods are recommended for detecting and quantifying 2-acetyl-2,3,5,6-tetrahydro-1,4-thiazine in environmental or polymer matrices?

Gas chromatography-mass spectrometry (GC/MS) with electron ionization (EI) and chemical ionization (CI) is the most cited method for identifying and quantifying this compound. For example, in starch-based biopolymers, GC/MS was used to detect concentrations as high as 31.0 ± 8.097 mg kg⁻¹ in migration studies . To ensure reproducibility, replicate experiments simulating repeated material use (e.g., three consecutive migrations in ethanol 95%) are critical for assessing leaching dynamics .

Q. How is this compound synthesized in model systems, and what factors influence its yield?

The compound forms via condensation reactions between cysteamine and 2,3-butanedione in phosphate-buffered systems. Phosphate ions act as catalysts, significantly enhancing yields . Competing pathways may generate structurally related thiazines (e.g., 5-acetyl-2,3-dihydro-1,4-thiazine), requiring careful optimization of pH, temperature, and reactant stoichiometry to minimize side products .

Advanced Research Questions

Q. What mechanisms explain the oxidative transformation of this compound, and how can this process be controlled experimentally?

In the presence of azodicarbonamide, this compound oxidizes to 5-acetyl-2,3-dihydro-1,4-thiazine through dehydrogenation of the tetrahydro ring. Mechanistic studies suggest radical intermediates or electrophilic addition pathways . To control oxidation, inert atmospheres (e.g., nitrogen) and radical scavengers (e.g., BHT) should be tested. Kinetic monitoring via time-resolved GC/MS is advised to track intermediate formation .

Q. How do data gaps in toxicological profiles impact the safety assessment of this compound, and what studies are prioritized to address them?

The European Food Safety Authority (EFSA) classifies this compound under the Threshold of Toxicological Concern (TTC) Cramer Class III, but no genotoxicity or chronic exposure data exist . Priority studies include:

Q. What contradictions exist in migration behavior data for this compound in biodegradable polymers, and how can they be resolved?

While initial migration values reach 31.0 ± 8.097 mg kg⁻¹, repeated use reduces concentrations by ~50% after three cycles . Contradictions arise from variability in polymer degradation rates and solvent interactions. To resolve this, researchers should:

- Standardize migration protocols (e.g., ISO 17780) across laboratories.

- Characterize polymer crystallinity and hydrophobicity, which influence compound release kinetics .

Q. How does structural modification of the 1,4-thiazine ring affect bioactivity, and what computational tools support rational design?

Substitution at the 2-position (e.g., acetyl groups) enhances stability and modulates electronic properties, as shown in analogues like 2-(3-oxo-2,3-dihydro-benzo[b][1,4]thiazin-4-yl)acetamide . Density functional theory (DFT) calculations can predict reactivity at sulfur and nitrogen sites, while molecular docking studies guide target-specific modifications (e.g., for antimicrobial or CNS applications) .

Methodological Recommendations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.